Mitoglitazona

Descripción general

Descripción

La mitoglitazona es una molécula pequeña que ha sido investigada por sus posibles efectos terapéuticos en el tratamiento de la diabetes tipo 2 y la enfermedad de Alzheimer . Es un miembro de la clase de compuestos de tiazolidindiona, que son conocidos por sus propiedades sensibilizadoras de la insulina .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

La mitoglitazona ejerce sus efectos al dirigirse al transportador de piruvato mitocondrial, un controlador clave del metabolismo celular . A diferencia de otras tiazolidindionas, la this compound no activa el receptor gamma activado por proliferadores de peroxisomas (PPARγ), lo que reduce el riesgo de ciertos efectos secundarios . También modula la cascada de señalización mTOR-autofagia, contribuyendo a sus efectos neuroprotectores .

Análisis Bioquímico

Biochemical Properties

Mitoglitazone interacts with the mitochondrial pyruvate carrier (MPC), a crucial component in cellular metabolism . The MPC is involved in the transport of pyruvate, a key intermediate in several metabolic pathways, into the mitochondria. By modulating the activity of the MPC, Mitoglitazone can influence a variety of biochemical reactions within the cell .

Cellular Effects

Mitoglitazone has demonstrated significant effects on various types of cells and cellular processes. It acts as an insulin sensitizer without activating PPAR gamma . In human islets cultured with glucose and Mitoglitazone, it was observed that Mitoglitazone activates AMPK and downregulates mTOR . This suggests that Mitoglitazone can restore the insulin signaling pathway at least in part by modulating mTOR activity .

Molecular Mechanism

The molecular mechanism of Mitoglitazone involves its interaction with the mitochondrial pyruvate carrier (MPC). By modulating the activity of the MPC, Mitoglitazone can influence the metabolic activity of the cell .

Metabolic Pathways

Mitoglitazone is involved in the modulation of the mitochondrial pyruvate carrier (MPC), a key controller of cellular metabolism The MPC is involved in the transport of pyruvate into the mitochondria, a crucial step in several metabolic pathways

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Las rutas sintéticas específicas y las condiciones de reacción pueden variar, pero generalmente implican el uso de reactivos como el cloruro de tionilo, el hidróxido de sodio y varios disolventes orgánicos .

Métodos de producción industrial

La producción industrial de Mitoglitazona probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo y otras técnicas de fabricación avanzadas para garantizar la calidad constante del producto .

Análisis De Reacciones Químicas

Tipos de reacciones

La mitoglitazona puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción puede conducir a la formación de derivados oxidados de la this compound.

Reducción: Las reacciones de reducción pueden convertir la this compound en sus formas reducidas.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de this compound.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución .

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de moléculas de this compound funcionalizadas .

Comparación Con Compuestos Similares

Compuestos similares

Pioglitazona: Otra tiazolidindiona utilizada para tratar la diabetes tipo 2.

Rosiglitazona: Similar a la pioglitazona, utilizada para el manejo de la diabetes.

Troglitazona: Una tiazolidindiona más antigua con un mecanismo de acción similar.

Singularidad de la mitoglitazona

La this compound es única entre las tiazolidindionas debido a su específica focalización en el transportador de piruvato mitocondrial y su falta de activación de PPARγ . Esto la convierte en una candidata prometedora para reducir los efectos secundarios asociados con otras tiazolidindionas, al tiempo que se mantiene la eficacia terapéutica .

Propiedades

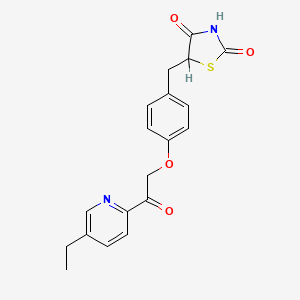

IUPAC Name |

5-[[4-[2-(5-ethylpyridin-2-yl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-8,10,17H,2,9,11H2,1H3,(H,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNJSRAGRIZIHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317736 | |

| Record name | Mitoglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146062-49-9 | |

| Record name | Mitoglitazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146062-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitoglitazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitoglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11721 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mitoglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MITOGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29I7RP18RG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Mitoglitazone differ from other Thiazolidinediones (TZDs) in targeting cancer cells?

A: While traditional TZDs like Rosiglitazone act by targeting the peroxisome proliferator-activated receptor gamma (PPARγ), Mitoglitazone demonstrates a unique mechanism. Research suggests that Mitoglitazone exhibits potent anti-cancer activity by specifically targeting the mitochondrial pyruvate carrier 2 (MPC2) []. This selectivity for MPC2 over PPARγ distinguishes it from other TZDs and positions it as a potential therapeutic agent for cancers like malignant glioma, where MPC2 is overexpressed [].

Q2: What evidence supports the potential of Mitoglitazone as an anti-cancer agent specifically in glioma?

A: Studies demonstrate that glioma cells, characterized by low MPC1 and high MPC2 expression, exhibit significant sensitivity to Mitoglitazone []. This sensitivity, not observed with the MPC heterotypic oligomer inhibitor UK-5099, further strengthens the hypothesis that Mitoglitazone acts by targeting MPC2 homo-oligomers in glioma []. Additionally, research utilizing Mpc1-/- murine glial cells shows that their growth arrest can be fully rescued by glutamate supplementation, highlighting the importance of the brain's microenvironment in glioma development and the potential for Mitoglitazone to disrupt this metabolic reliance [].

Q3: What are the limitations of current research on Mitoglitazone and what are future research directions?

A: While initial findings on Mitoglitazone's action mechanism and efficacy in glioma models are promising, further research is crucial. Currently, in vivo studies utilizing RCAS/tva Mpc1fl/fl mouse models are underway to validate these findings in a more clinically relevant setting []. Further investigation is needed to comprehensively evaluate Mitoglitazone's safety profile, pharmacokinetics, and long-term efficacy in preclinical models before progressing to clinical trials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.